N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide , commonly referred to as Etazene or Etodesnitazene , belongs to the class of benzimidazole-derived synthetic opioids. Its chemical structure and pharmacological properties make it an area of interest for research and regulatory bodies .
Chemical Reactions Analysis
Etazene’s reactivity and chemical transformations are not extensively documented. Researchers have primarily focused on its pharmacological effects rather than its chemical behavior. Further investigations are necessary to explore its reactions under various conditions .
Scientific Research Applications
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones
Scientific Field
This research falls under the field of Organic Chemistry .
Application Summary
The compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones .
Method of Application
The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . The effects of solvent, molar equiv of CAN and different temperatures have been investigated and optimum conditions were established .
Results or Outcomes
Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .
Schiff Bases Transition Metal Complexes
Scientific Field
This research is in the field of Inorganic Chemistry .
Application Summary
The compound is used in the synthesis of Schiff bases transition metal complexes .
Method of Application
The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .
Results or Outcomes
Chelation effects will enhance and improve the biological activities of the derivatives of the title compound .
Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Scientific Field
This research is in the field of Organic Chemistry .
Application Summary
The compound is used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Method of Application
The molecular structures of the synthesized compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
Results or Outcomes
The compounds were synthesized via Schiff bases reduction route .
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Application Summary
The compound is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
Method of Application
The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the compound .
Results or Outcomes
The compound was synthesized with an 88% yield .
Piperidine Derivatives
Scientific Field
This research is in the field of Pharmaceutical Chemistry .
Application Summary
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Method of Application
Piperidines are usually prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .
Results or Outcomes
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety And Hazards
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c1-2-26-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-17(25)16-13(18)4-3-5-14(16)19/h3-9H,2,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELDFGNWFRDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide |
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